Industrial L-Cysteine Production Intermediate
The 2-amino-4-thiazoline core is a critical intermediate in the industrial synthesis of L-cysteine, an essential amino acid. The key derivative, 2-aminothiazoline-4-carboxylic acid (ACTA), is specifically converted to L-cysteine via a bioconversion process using Pseudomonas sp. ON-4a [1]. This industrial-scale route is a well-established and specific application of the thiazoline scaffold, differentiating it from other 2-aminothiazole analogs which lack this specific enzymatic pathway [2].
| Evidence Dimension | Industrial utility as a precursor for L-cysteine |
|---|---|
| Target Compound Data | Derivative 2-aminothiazoline-4-carboxylic acid (ACTA) is a key intermediate |
| Comparator Or Baseline | 2-Aminothiazole and other related analogs |
| Quantified Difference | Specificity for enzymatic bioconversion pathway, not observed for comparators. |
| Conditions | Bioconversion using Pseudomonas sp. ON-4a. |
Why This Matters
This provides a unique, high-volume industrial procurement niche not served by generic 2-aminothiazole alternatives.
- [1] Tamaki, K., et al. (1991). N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp. ON-4a. Agricultural and Biological Chemistry, 55(3), 711-716. View Source
- [2] HandWiki. (2023). 2-Aminothiazoline-4-carboxylic acid. Retrieved April 20, 2026. View Source
